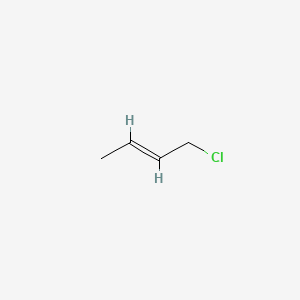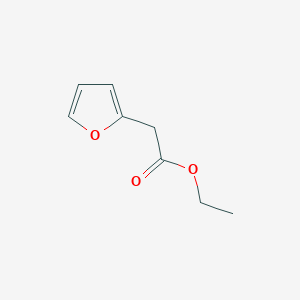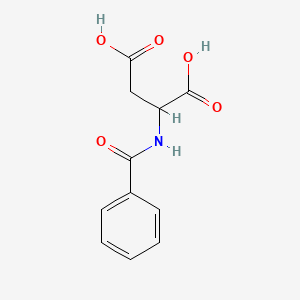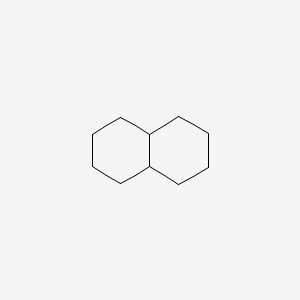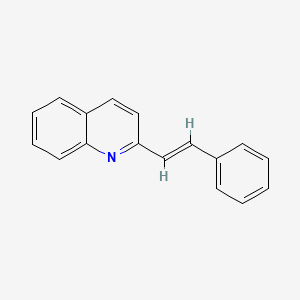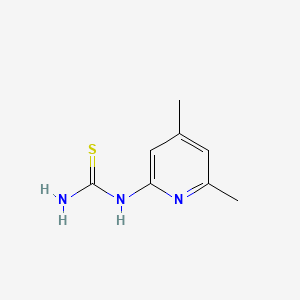
8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Oxidation Reactions of Nucleobases in Cellular DNA
One study critically reviewed the one-electron oxidation reactions of nucleobases in cellular DNA, emphasizing damage induced through the transient generation of purine and pyrimidine radical cations. The main oxidation product identified in cellular DNA was 8-oxo-7,8-dihydroguanine, resulting from direct bi-photonic ionization of guanine bases and indirect formation of guanine radical cations through hole transfer reactions from other base radical cations. This research highlights the significant impact of such oxidation on DNA integrity and its implications for understanding cellular processes and the effects of ionizing radiation (Cadet et al., 2014).
Development of Analytical Methods for Pharmaceutical Analysis
Another study focused on developing a specific and sensitive high-performance thin-layer chromatography (HPTLC) assay method for the determination of linagliptin, a dipeptidylpeptidase 4 inhibitor used for treating diabetes. Linagliptin shares a similar chemical structure with 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, demonstrating the compound's relevance in analytical chemistry and pharmaceutical development (Rode & Tajne, 2021).
Effects on Tautomeric Equilibria of Nucleic Acid Bases
Research into the tautomerism of nucleic acid bases and the effect of molecular interactions on tautomeric equilibria sheds light on the complex dynamics of purine and pyrimidine bases in response to environmental changes. This study provides insights into how interactions with the environment, including interactions with compounds like this compound, can influence the stability and biological function of nucleic acids (Person et al., 1989).
Wirkmechanismus
Target of Action
A similar compound, 8-chlorotheophylline, is known to block the adenosine receptor . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction.
Mode of Action
If it’s similar to 8-chlorotheophylline, it might interact with its targets by blocking the adenosine receptor, leading to various physiological changes .
Biochemical Pathways
Blocking adenosine receptors can affect multiple pathways, including those involved in cardiovascular function, immune response, and neurotransmission .
Result of Action
If it acts similarly to 8-chlorotheophylline, it may cause effects such as nervousness, restlessness, insomnia, headache, and nausea .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves the conversion of 3,7-dimethyluric acid to the desired compound through a series of reactions.", "Starting Materials": [ "3,7-dimethyluric acid", "phosphorus oxychloride", "sodium hydroxide", "chlorine", "acetic anhydride", "acetic acid", "sodium bicarbonate", "ethanol" ], "Reaction": [ "3,7-dimethyluric acid is reacted with phosphorus oxychloride and chlorine to form 8-chloro-3,7-dimethylxanthine.", "8-chloro-3,7-dimethylxanthine is then reacted with acetic anhydride and acetic acid to form 8-chloro-3,7-dimethyl-1,3,7,9-tetrahydro-2H-purine-2,6-dione.", "The resulting compound is then treated with sodium hydroxide to form 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione.", "The final compound is purified by recrystallization from ethanol and neutralized with sodium bicarbonate." ] } | |
CAS-Nummer |
4921-55-5 |
Molekularformel |
C7H7ClN4O2 |
Molekulargewicht |
214.61 g/mol |
IUPAC-Name |
8-chloro-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C7H7ClN4O2/c1-11-3-4(9-6(11)8)12(2)7(14)10-5(3)13/h1-2H3,(H,10,13,14) |
InChI-Schlüssel |
VCVIDOJQNAGADO-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1Cl)N(C(=O)NC2=O)C |
Kanonische SMILES |
CN1C2=C(N=C1Cl)N(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




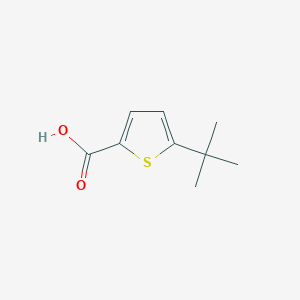
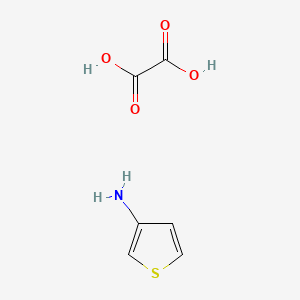
![4-pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B3425867.png)
![[4-[(1S)-1-Aminoethyl]phenyl]-phenylmethanone](/img/structure/B3425878.png)

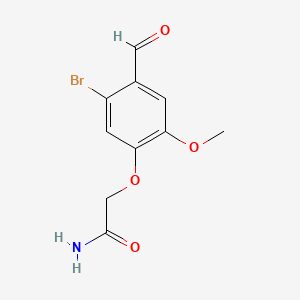
![2-(2-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3425908.png)
